N-allyl-N'-(9H-xanthen-9-yl)thiourea
Description
N-allyl-N'-(9H-xanthen-9-yl)thiourea is a thiourea derivative featuring an allyl group and a xanthenyl moiety. Thiourea derivatives are renowned for their diverse applications, including catalysis, materials science, and pharmacology. The xanthene scaffold, a tricyclic aromatic system, enhances molecular rigidity and may improve binding affinity in biological systems or stability in catalytic processes .
Properties
Molecular Formula |
C17H16N2OS |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
1-prop-2-enyl-3-(9H-xanthen-9-yl)thiourea |
InChI |
InChI=1S/C17H16N2OS/c1-2-11-18-17(21)19-16-12-7-3-5-9-14(12)20-15-10-6-4-8-13(15)16/h2-10,16H,1,11H2,(H2,18,19,21) |
InChI Key |
VKQMFQPHQSZLGD-UHFFFAOYSA-N |
SMILES |
C=CCNC(=S)NC1C2=CC=CC=C2OC3=CC=CC=C13 |
Canonical SMILES |
C=CCNC(=S)NC1C2=CC=CC=C2OC3=CC=CC=C13 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- The xanthenyl scaffold provides steric bulk, which may influence catalytic or binding properties differently than anthracenyl or simpler aromatic systems .
Catalytic Performance Relative to Other Thiourea Derivatives
Thioureas are widely studied as organocatalysts. Substituent effects on catalytic efficiency are evident in the following
Comparison Insights :
- Electron-withdrawing groups (e.g., sulfonaryl in compound 10) enhance catalytic activity by stabilizing transition states via hydrogen bonding .
- The allyl group in this compound, being electron-donating, may reduce catalytic efficiency compared to sulfonaryl analogs. However, the xanthenyl group’s rigidity could mitigate steric hindrance, offering a balance between reactivity and stability .
Pharmacological Potential Compared to Analgesic Thioureas
Thiourea derivatives with aromatic substituents, such as N-allyl-N-(benzoylcarbamothioyl)benzamide, have been investigated for analgesic activity via molecular docking studies . Key comparisons include:
- Benzoyl vs. Xanthenyl Groups : The xanthenyl system’s larger surface area may improve binding to biological targets compared to benzoyl .
Spectroscopic and Physicochemical Properties
- IR Spectroscopy : Thiourea derivatives exhibit distinct C=S (∼1200–1400 cm⁻¹) and N-H (∼3200–3400 cm⁻¹) stretches. The xanthenyl group’s aromatic C-H stretches (∼3000 cm⁻¹) and allyl C=C (∼1650 cm⁻¹) would further differentiate the target compound’s IR profile .
- Solubility : The allyl group may reduce water solubility compared to sulfonaryl or hydroxylated analogs, impacting formulation strategies .
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